molecular formula C19H21ClN4O2 B4080047 N-(4-chloro-3-{[4-(4-methylpyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide

N-(4-chloro-3-{[4-(4-methylpyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide

Cat. No. B4080047
M. Wt: 372.8 g/mol
InChI Key: JRSRVMWWMAUKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-{[4-(4-methylpyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide, also known as Compound X, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of N-(4-chloro-3-{[4-(4-methylpyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, pain, and cell growth. It may also modulate the immune system by affecting the production and activity of cytokines and other immune cells.
Biochemical and Physiological Effects
N-(4-chloro-3-{[4-(4-methylpyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide X has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the activity of COX-2, an enzyme that is involved in inflammation and pain. In addition, N-(4-chloro-3-{[4-(4-methylpyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide X has been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-3-{[4-(4-methylpyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide X in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and to be well-tolerated in animal studies. However, one limitation of using N-(4-chloro-3-{[4-(4-methylpyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide X is its relatively high cost, which may limit its use in larger-scale experiments.

Future Directions

There are several future directions for the study of N-(4-chloro-3-{[4-(4-methylpyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide X. One area of research is the investigation of its potential as a treatment for inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is the exploration of its anti-cancer properties and its potential as a cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-3-{[4-(4-methylpyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide X and to identify any potential side effects or limitations of its use.

Scientific Research Applications

N-(4-chloro-3-{[4-(4-methylpyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide X has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its ability to modulate the immune system and to inhibit the growth of certain bacteria and viruses.

properties

IUPAC Name

N-[4-chloro-3-[4-(4-methylpyridin-2-yl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c1-13-5-6-21-18(11-13)23-7-9-24(10-8-23)19(26)16-12-15(22-14(2)25)3-4-17(16)20/h3-6,11-12H,7-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSRVMWWMAUKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)NC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-{[4-(4-methylpyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chloro-3-{[4-(4-methylpyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide
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N-(4-chloro-3-{[4-(4-methylpyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide
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N-(4-chloro-3-{[4-(4-methylpyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide
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N-(4-chloro-3-{[4-(4-methylpyridin-2-yl)piperazin-1-yl]carbonyl}phenyl)acetamide

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